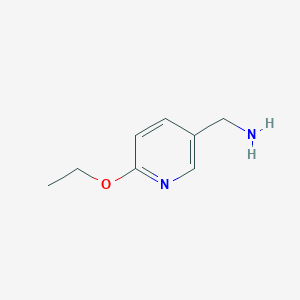

(6-Ethoxypyridin-3-yl)methanamine

Description

Structure

3D Structure

Properties

IUPAC Name |

(6-ethoxypyridin-3-yl)methanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O/c1-2-11-8-4-3-7(5-9)6-10-8/h3-4,6H,2,5,9H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMCRMLLUWGBHQF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NC=C(C=C1)CN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

591771-82-3 | |

| Record name | (6-ethoxypyridin-3-yl)methanamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Lynchpin of Modern Therapeutics: A Technical Guide to the Medicinal Chemistry Applications of (6-Ethoxypyridin-3-yl)methanamine

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Unassuming Power of a Privileged Scaffold

In the vast and intricate landscape of medicinal chemistry, certain molecular scaffolds emerge as "privileged structures" – frameworks that exhibit a remarkable propensity for binding to multiple, distinct biological targets. (6-Ethoxypyridin-3-yl)methanamine, a deceptively simple substituted pyridine, represents one such cornerstone. Its unique electronic and steric properties make it a highly sought-after building block in the synthesis of a new generation of therapeutics. This in-depth technical guide, designed for the discerning researcher, will dissect the synthesis, applications, and structure-activity relationships (SAR) of this versatile molecule, with a primary focus on its pivotal role in the development of Neurokinin-1 (NK1) receptor antagonists, exemplified by the blockbuster antiemetic drug, Aprepitant. Furthermore, we will explore its emerging potential in oncology and antimicrobial research, providing a comprehensive overview of its burgeoning significance in modern drug discovery.

Core Synthesis and Derivatization: A Practical Guide

The synthetic accessibility of this compound is a key factor in its widespread use. The most common and efficient route involves a two-step process starting from 6-chloronicotinonitrile.

Synthesis of this compound

A robust and scalable synthesis of the title compound can be achieved through a two-step sequence: nucleophilic aromatic substitution to introduce the ethoxy group, followed by the reduction of the nitrile to the primary amine.

Step 1: Synthesis of 6-Ethoxynicotinonitrile

In this step, the chlorine atom at the 6-position of the pyridine ring is displaced by an ethoxide ion.

-

Protocol:

-

To a solution of sodium ethoxide (prepared by dissolving sodium metal in anhydrous ethanol), add 6-chloronicotinonitrile.

-

The reaction mixture is heated at reflux for several hours, and the progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the solvent is removed under reduced pressure.

-

The residue is partitioned between water and an organic solvent (e.g., ethyl acetate).

-

The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield 6-ethoxynicotinonitrile, which can be purified by column chromatography or recrystallization.

-

Step 2: Reduction of 6-Ethoxynicotinonitrile to this compound

The nitrile group is then reduced to a primary amine. Catalytic hydrogenation is the preferred method for this transformation due to its high yield and selectivity.[1]

-

Protocol:

-

Dissolve 6-ethoxynicotinonitrile in an appropriate solvent, such as ethanol or methanol, containing a catalytic amount of Raney Nickel.[2]

-

The reaction mixture is subjected to hydrogenation in a high-pressure reactor (e.g., a Parr hydrogenator) under a hydrogen atmosphere.

-

The reaction is monitored for hydrogen uptake.

-

Upon completion, the catalyst is carefully filtered off, and the solvent is removed under reduced pressure to afford this compound. The product can be further purified by distillation under reduced pressure or by conversion to a salt and recrystallization.

-

Primary Application: A Cornerstone in Neurokinin-1 (NK1) Receptor Antagonism

The most significant medicinal chemistry application of the this compound scaffold is in the development of antagonists for the Neurokinin-1 (NK1) receptor.[3] The NK1 receptor is the primary receptor for the neuropeptide Substance P, which is implicated in a variety of physiological processes, including pain transmission, inflammation, and emesis (vomiting).[3]

The Aprepitant Story: A Clinical Triumph

Aprepitant (Emend®) is a highly selective and potent NK1 receptor antagonist used for the prevention of chemotherapy-induced nausea and vomiting (CINV) and postoperative nausea and vomiting (PONV).[4] The core structure of Aprepitant features a complex morpholine ring system, and the synthesis of this crucial intermediate often utilizes a building block conceptually derived from this compound.

Structure-Activity Relationship (SAR) and Molecular Interactions

The (6-ethoxypyridin-3-yl) moiety plays a critical role in the high affinity and selectivity of Aprepitant and its analogues for the NK1 receptor. Crystal structures of the human NK1 receptor in complex with Aprepitant and other antagonists have provided invaluable insights into the binding mode.[4][5][6][7][8]

-

The 6-Ethoxy Group: This group is nestled within a hydrophobic pocket of the receptor, formed by amino acid residues from transmembrane helices 3, 5, and 6. This hydrophobic interaction acts as a crucial anchor, correctly orienting the rest of the molecule within the binding site.[8] Bioisosteric replacement of the ethoxy group with other alkoxy groups of varying chain lengths can modulate potency and pharmacokinetic properties.[6]

-

The 3-Aminomethyl Group: This part of the scaffold serves as a key attachment point for building out the rest of the pharmacophore. In the synthesis of Aprepitant analogues, this amine is acylated or alkylated to introduce the morpholine or other heterocyclic systems that are essential for potent antagonism. The nitrogen atom of the pyridine ring can also participate in hydrogen bonding interactions with residues in the binding pocket, further stabilizing the ligand-receptor complex.

Sources

- 1. ias.ac.in [ias.ac.in]

- 2. RANEY® nickel-catalyzed reductive N-methylation of amines with paraformaldehyde: theoretical and experimental study - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. Crystal structures of the human neurokinin 1 receptor in complex with clinically used antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Crystal structures of the human neurokinin 1 receptor in complex with clinically used antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Research Collection | ETH Library [research-collection.ethz.ch]

- 8. Human substance P receptor binding mode of the antagonist drug aprepitant by NMR and crystallography - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to (6-Ethoxypyridin-3-yl)methanamine: A Versatile Heterocyclic Building Block for Modern Drug Discovery

Introduction

In the landscape of medicinal chemistry, heterocyclic scaffolds form the bedrock of a vast majority of therapeutic agents. Among these, the pyridine ring is particularly prominent due to its unique electronic properties, its ability to engage in hydrogen bonding, and its metabolic stability. This guide focuses on a specific, high-value pyridine derivative: (6-Ethoxypyridin-3-yl)methanamine. This building block offers a compelling combination of features—a hydrogen bond-accepting nitrogen atom, a lipophilic ethoxy group that can modulate physicochemical properties and occupy hydrophobic pockets, and a reactive primary amine handle for straightforward chemical elaboration.

This document serves as a technical resource for researchers, medicinal chemists, and drug development professionals. It moves beyond a simple cataloging of facts to provide a deeper understanding of the causality behind its synthesis and application. We will explore its core properties, detail robust synthetic and derivatization protocols, and contextualize its utility within contemporary drug discovery programs, grounding all claims in authoritative references.

Physicochemical and Structural Properties

The strategic value of this compound begins with its fundamental molecular characteristics. The 6-ethoxy substituent sterically and electronically differentiates the pyridine ring compared to simpler 3-picolylamines, influencing its pKa, lipophilicity, and metabolic profile. The primary amine at the 3-position provides a nucleophilic center and a crucial vector for building out molecular complexity.

| Property | Value | Source |

| IUPAC Name | This compound | PubChem[1] |

| Molecular Formula | C₈H₁₂N₂O | PubChem[1] |

| Molecular Weight | 152.19 g/mol | PubChem[1] |

| Monoisotopic Mass | 152.09496 Da | PubChem[1] |

| SMILES | CCOC1=NC=C(C=C1)CN | PubChem[1] |

| InChI | InChI=1S/C8H12N2O/c1-2-11-8-4-3-7(5-9)6-10-8/h3-4,6H,2,5,9H2,1H3 | PubChem[1] |

| InChIKey | AMCRMLLUWGBHQF-UHFFFAOYSA-N | PubChem[1] |

| XlogP (Predicted) | 0.4 | PubChem[1] |

The predicted XlogP of 0.4 suggests a favorable balance of hydrophilicity and lipophilicity, a key consideration in designing drug candidates with appropriate ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

Synthesis of the Core Building Block

The most direct and widely employed strategy for the synthesis of this compound is the reduction of the corresponding nitrile, 6-ethoxypyridine-3-carbonitrile. This precursor is readily accessible through various established pyridine synthesis methodologies[2]. The reduction of the nitrile to the primary amine is a robust and scalable transformation.

Two primary methodologies are preferred for this conversion, each with distinct advantages regarding selectivity, safety, and scale.

-

Catalytic Hydrogenation: This method involves the use of hydrogen gas in the presence of a metal catalyst. Raney Nickel is a common and cost-effective choice, though catalysts like palladium on carbon (Pd/C) or rhodium on alumina (Rh/Al₂O₃) can also be effective. This approach is often clean, high-yielding, and avoids the use of metal hydride reagents.

-

Chemical Reduction: The use of powerful hydride-donating reagents, such as Lithium Aluminum Hydride (LiAlH₄) in an ethereal solvent like THF, provides a rapid and effective reduction. An alternative, milder approach involves using sodium borohydride (NaBH₄) in combination with a catalyst like cobalt(II) chloride.

Below is a generalized workflow for the synthesis.

Caption: Key synthetic routes to the target compound.

Detailed Experimental Protocol: Synthesis via Catalytic Hydrogenation

This protocol is a representative procedure based on standard literature methods for nitrile reduction.

Objective: To synthesize this compound from 6-ethoxypyridine-3-carbonitrile.

Reagents & Materials:

-

6-Ethoxypyridine-3-carbonitrile (1.0 eq)

-

Anhydrous Methanol (MeOH) or Ethanol (EtOH)

-

Ammonia (7N solution in MeOH, ~5-10% v/v)

-

Raney Nickel (slurry in water, ~5-10% w/w)

-

Hydrogen gas (H₂)

-

Diatomaceous earth (Celite®)

-

Parr hydrogenation apparatus or similar high-pressure reactor

Procedure:

-

Catalyst Preparation: In a fume hood, carefully wash the Raney Nickel slurry (e.g., 1.0 g) with deionized water (3 x 20 mL) followed by anhydrous ethanol (3 x 20 mL) to remove residual water.

-

Reaction Setup: To a high-pressure reaction vessel, add 6-ethoxypyridine-3-carbonitrile (e.g., 14.8 g, 100 mmol).

-

Solvent Addition: Add the solvent system, typically a solution of ammonia in methanol (e.g., 200 mL of 7N NH₃/MeOH). The presence of ammonia is critical to suppress the formation of secondary amine byproducts.

-

Catalyst Addition: Carefully add the washed Raney Nickel catalyst to the reaction vessel under an inert atmosphere (e.g., Nitrogen or Argon).

-

Hydrogenation: Seal the vessel and connect it to the hydrogenation apparatus. Purge the system with nitrogen several times before introducing hydrogen gas. Pressurize the vessel with hydrogen (typically 50-100 psi).

-

Reaction: Heat the mixture to 40-60 °C and stir vigorously. Monitor the reaction progress by observing hydrogen uptake. The reaction is typically complete within 4-12 hours.

-

Work-up: Once hydrogen uptake ceases, cool the reactor to room temperature and carefully vent the excess hydrogen. Purge the vessel with nitrogen.

-

Filtration: Filter the reaction mixture through a pad of diatomaceous earth (Celite®) to remove the catalyst. Wash the filter cake thoroughly with methanol. Caution: The Raney Nickel filter cake can be pyrophoric and should be kept wet and disposed of properly (e.g., by quenching with dilute acid).

-

Purification: Concentrate the filtrate under reduced pressure to yield the crude product. The resulting oil or solid can be purified further by vacuum distillation or column chromatography on silica gel (eluting with a gradient of Dichloromethane/Methanol/Ammonium Hydroxide) to afford the pure this compound.

Key Chemical Transformations and Reactivity

The synthetic utility of this compound lies in the versatile reactivity of its primary amine. This functional group serves as a robust handle for introducing a wide array of substituents and for linking the pyridine core to other molecular fragments, which is a cornerstone of hit-to-lead optimization in drug discovery[3].

Caption: Core reactions of the primary amine handle.

-

Amide Bond Formation: The reaction with carboxylic acids or their activated derivatives (acyl chlorides, anhydrides) is arguably the most common transformation. Standard peptide coupling reagents like HATU, HOBt/EDC, or PyBOP efficiently mediate this reaction under mild conditions to form a stable amide linkage. This is fundamental for connecting the building block to other fragments in a molecule.

-

Sulfonamide Synthesis: Reaction with various sulfonyl chlorides (R-SO₂Cl) in the presence of a non-nucleophilic base (e.g., triethylamine, DIPEA) readily yields sulfonamides. The sulfonamide group is a valuable pharmacophore, acting as a hydrogen bond donor and acceptor, and is often found in enzyme inhibitors[4].

-

Reductive Amination: Condensation with an aldehyde or ketone followed by in-situ reduction with a mild hydride reagent like sodium triacetoxyborohydride (STAB) is a powerful method for forming secondary or tertiary amines. This reaction allows for the introduction of diverse alkyl and aryl substituents.

-

N-Alkylation: Direct alkylation with alkyl halides can be achieved, though it can sometimes lead to over-alkylation. This method is useful for introducing small alkyl groups like methyl or ethyl.

Utility in Medicinal Chemistry and Drug Discovery

The 6-alkoxy-3-aminomethylpyridine scaffold is a "privileged" structure in medicinal chemistry, appearing in numerous compounds targeting diverse biological pathways. The specific features of this compound make it an attractive choice for lead optimization campaigns.

-

Hydrogen Bonding: The pyridine ring nitrogen is a potent hydrogen bond acceptor, capable of forming key interactions with protein active sites, as seen in many kinase inhibitors where it interacts with the hinge region[3].

-

Modulation of Physicochemical Properties: The ethoxy group at the 6-position provides a handle to tune lipophilicity. Compared to an unsubstituted pyridine, the ethoxy group increases the logP, which can enhance membrane permeability and access to hydrophobic binding pockets. It also serves as a metabolic blocker, preventing potential oxidation at that position.

-

Structural Vector: The aminomethyl linker provides an ideal exit vector from the pyridine ring. It places subsequent functionality away from the core, allowing for probing of larger solvent-exposed regions of a target protein without disrupting the core binding interactions.

-

Applications in CNS and Oncology: The 6-alkoxypyridine motif is found in compounds designed to cross the blood-brain barrier[5]. The overall scaffold is relevant in the development of inhibitors for various enzyme families, including kinases and acetylcholinesterase, which are implicated in cancer and neurodegenerative diseases respectively[6][7]. For instance, derivatives of pyridinyl-methanamine have been explored as acetylcholinesterase inhibitors for potential Alzheimer's disease therapy[7].

Representative Protocol: Amide Coupling

Objective: To couple this compound with a representative carboxylic acid (e.g., 4-fluorobenzoic acid).

Reagents & Materials:

-

This compound (1.0 eq)

-

4-Fluorobenzoic acid (1.05 eq)

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.1 eq)

-

N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

Procedure:

-

Dissolution: In a dry round-bottom flask under a nitrogen atmosphere, dissolve 4-fluorobenzoic acid (e.g., 147 mg, 1.05 mmol) in anhydrous DMF (5 mL).

-

Activation: Add HATU (418 mg, 1.1 mmol) and DIPEA (0.52 mL, 3.0 mmol) to the solution. Stir the mixture at room temperature for 15-20 minutes to pre-activate the carboxylic acid.

-

Amine Addition: Add a solution of this compound (152 mg, 1.0 mmol) in DMF (2 mL) dropwise to the activated acid mixture.

-

Reaction: Stir the reaction at room temperature for 2-4 hours. Monitor the reaction progress by TLC or LC-MS.

-

Quenching and Extraction: Upon completion, pour the reaction mixture into water (50 mL) and extract with ethyl acetate (3 x 30 mL).

-

Washing: Combine the organic layers and wash sequentially with saturated aq. NaHCO₃ (2 x 20 mL), water (20 mL), and brine (20 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the resulting crude solid or oil by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure amide product.

Conclusion

This compound is more than just a chemical reagent; it is a strategically designed building block that offers a pre-packaged solution to several challenges in modern drug design. Its combination of a metabolically robust, hydrogen-bonding pyridine core, a property-modulating ethoxy group, and a highly versatile primary amine handle makes it an invaluable tool for rapidly generating diverse chemical libraries and optimizing lead compounds. The reliable and scalable synthetic routes to this compound further enhance its appeal for both academic research and industrial drug development campaigns. As chemists continue to explore more complex three-dimensional chemical space, such well-characterized and functionalized building blocks will remain essential for accelerating the discovery of next-generation therapeutics.

References

-

PubChem. This compound. National Center for Biotechnology Information. Available at: [Link]

-

Wikipedia. Methenamine. Wikimedia Foundation. Available at: [Link]

-

PubChem. Pyridin-3-yl(quinolin-6-yl)methanamine. National Center for Biotechnology Information. Available at: [Link]

-

PubChem. (6-phenoxypyridin-3-yl)methanamine. National Center for Biotechnology Information. Available at: [Link]

-

PubChem. (6-Methoxy-3-pyridinyl)-pyridin-3-ylmethanamine. National Center for Biotechnology Information. Available at: [Link]

-

Frontiers in Chemistry. (2023). MgO NPs catalyzed the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives and evaluation of pharmacokinetic profiles and biological activity. Available at: [Link]

-

PubMed. (2024). Treatment of Organophosphorus Poisoning with 6-Alkoxypyridin-3-ol Quinone Methide Precursors: Resurrection of Methylphosphonate-Aged Acetylcholinesterase. National Library of Medicine. Available at: [Link]

-

PubMed. (2013). Preparation of S14161 and its analogues and the discovery of 6-bromo-8-ethoxy-3-nitro-2H-chromene as a more potent antitumor agent in vitro. National Library of Medicine. Available at: [Link]

-

Journal of the Chemical Society, Perkin Transactions 1. Synthesis of 4-dimethoxymethyl-6-hydroxy-2-methoxynicotinonitrile: a suggested mechanism revision. Royal Society of Chemistry. Available at: [Link]

-

Wikipedia. Pyridine. Wikimedia Foundation. Available at: [Link]

- Google Patents. (2006). Anticancer compositions comprising methenamine.

-

PubMed. (2020). Discovery of (2 R)- N-[3-[2-[(3-Methoxy-1-methyl-pyrazol-4-yl)amino]pyrimidin-4-yl]-1 H-indol-7-yl]-2-(4-methylpiperazin-1-yl)propenamide (AZD4205) as a Potent and Selective Janus Kinase 1 Inhibitor. National Library of Medicine. Available at: [Link]

-

Technology Networks. (2024). New Molecule-Creation Method a “Powerful Tool” To Accelerate Drug Synthesis and Discovery. Available at: [Link]

-

ScienceOpen. (2025). Accelerating the Hit-To-Lead Optimization of a SARS-CoV-2 Mpro Inhibitor Series by Combining High-Throughput Medicinal Chemistry and Computational Simulations. Available at: [Link]

-

PMC. (2012). Synthesis of Novel 3-Aryl-N-Methyl-1,2,5,6-Tetrahydropyridine Derivatives by Suzuki coupling: As Acetyl Cholinesterase Inhibitors. National Library of Medicine. Available at: [Link]

-

PMC. (2023). 6-[(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitriles Showing High Affinity for σ1/2 Receptors. National Library of Medicine. Available at: [Link]

-

PMC. (2023). Synthesis, Structure and Cytoprotective Activity of New Derivatives of 4-Aryl-3-Aminopyridin-2(1H)-One. National Library of Medicine. Available at: [Link]

- Google Patents. (2007). Synthesis method and intermediates of pyridin-2-yl-methylamine.

-

Discovery of Antimycobacterial Spiro-piperidin-4-ones: An Atom Economic, Stereoselective Synthesis and Biological Intervention. Available at: [Link]

-

Drug Central. methenamine. Available at: [Link]

-

MDPI. (2023). Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2. Available at: [Link]

-

Royal Society of Chemistry. (2022). Substituted Pyridines from Isoxazoles: Scope and Mechanism. Available at: [Link]

Sources

- 1. PubChemLite - this compound (C8H12N2O) [pubchemlite.lcsb.uni.lu]

- 2. Pyridines - Wikipedia [en.wikipedia.org]

- 3. scienceopen.com [scienceopen.com]

- 4. Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2 [mdpi.com]

- 5. Treatment of Organophosphorus Poisoning with 6-Alkoxypyridin-3-ol Quinone Methide Precursors: Resurrection of Methylphosphonate-Aged Acetylcholinesterase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Discovery of (2 R)- N-[3-[2-[(3-Methoxy-1-methyl-pyrazol-4-yl)amino]pyrimidin-4-yl]-1 H-indol-7-yl]-2-(4-methylpiperazin-1-yl)propenamide (AZD4205) as a Potent and Selective Janus Kinase 1 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis of Novel 3-Aryl-N-Methyl-1,2,5,6-Tetrahydropyridine Derivatives by Suzuki coupling: As Acetyl Cholinesterase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

The Ascendant Role of 6-Ethoxypyridine Derivatives in Modern Drug Discovery: A Technical Guide

Introduction: The Strategic Importance of the 6-Ethoxypyridine Scaffold

In the landscape of medicinal chemistry, the pyridine ring is a privileged scaffold, forming the core of numerous approved drugs.[1][2] Its unique electronic properties, hydrogen bonding capabilities, and ability to be readily functionalized make it a versatile template for drug design.[3][4] Within this class, 6-alkoxypyridine derivatives have emerged as a particularly promising chemotype. The introduction of an alkoxy group at the 6-position significantly modulates the electronic and steric properties of the pyridine ring, influencing its pharmacokinetic profile and target engagement. This guide will provide an in-depth technical exploration of the therapeutic potential of 6-ethoxypyridine derivatives, a subclass with growing significance in drug discovery. We will delve into their synthesis, mechanisms of action across various therapeutic areas, and the critical experimental protocols for their evaluation, offering a comprehensive resource for researchers in the field. While direct data on 6-ethoxypyridine derivatives is emerging, we will draw upon the closely related and well-studied 6-methoxypyridine derivatives to illustrate key concepts and project therapeutic trajectories.

Synthetic Strategies for 6-Ethoxypyridine Derivatives

The synthesis of 6-ethoxypyridine derivatives can be approached through several established routes, often involving the modification of a pre-existing pyridine ring or the construction of the ring itself. A common strategy involves the nucleophilic substitution of a leaving group at the 6-position of the pyridine ring with an ethoxide source.

For instance, starting from a 6-halopyridine, treatment with sodium ethoxide in a suitable solvent like ethanol or a polar aprotic solvent such as DMF can yield the desired 6-ethoxypyridine derivative. The reactivity of the halide is crucial, with iodides and bromides being more reactive than chlorides.

Another versatile approach involves the construction of the pyridine ring from acyclic precursors. The Hantzsch pyridine synthesis, for example, can be adapted to introduce an ethoxy group at the desired position by using appropriately substituted starting materials.[5]

A representative synthetic scheme for a substituted 2-methoxypyridine, which is analogous to a 6-ethoxypyridine synthesis, is the condensation of chalcones with malononitrile in a basic medium.[6] This method offers a route to highly functionalized pyridine cores.

Therapeutic Potential in Oncology

The 6-ethoxypyridine scaffold has demonstrated significant promise in the development of novel anticancer agents. The therapeutic rationale often lies in the inhibition of key signaling pathways that are dysregulated in cancer, such as those driven by protein kinases.

Mechanism of Action: Kinase Inhibition and Cell Cycle Arrest

Many 6-alkoxypyridine derivatives exert their anticancer effects by acting as potent inhibitors of various protein kinases, which are critical regulators of cell growth, proliferation, and survival.[7] The pyridine nitrogen can act as a hydrogen bond acceptor, interacting with the hinge region of the kinase active site, a common binding motif for kinase inhibitors.

The therapeutic effect of these compounds is often manifested as an arrest of the cell cycle at specific checkpoints, preventing cancer cells from progressing through division. For example, some pyridine derivatives have been shown to induce G2/M phase arrest in cancer cells. This is often followed by the induction of apoptosis, or programmed cell death, a key mechanism for eliminating malignant cells.

dot graph G { layout="dot"; rankdir="LR"; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

"6-Ethoxypyridine Derivative" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Kinase Inhibition" [fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Cell Cycle Arrest (G2/M)" [fillcolor="#FBBC05", fontcolor="#202124"]; "Apoptosis" [fillcolor="#34A853", fontcolor="#FFFFFF"];

Quantitative Data from Preclinical Studies

While specific data for 6-ethoxypyridine derivatives is still emerging, studies on analogous compounds provide valuable insights into their potential potency. For example, certain methoxynaphthalene derivatives, which share some structural similarities, have shown promising inhibitory activity against colon cancer cell lines.[8]

| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |

| 6-methoxynaphthalene derivative | HCT-116 (Colon) | Varies | [8] |

| Pyridine-Urea Hybrid | Various | Varies | [2] |

| Tetralin-6-yl-pyridine | Hela (Cervical) | 3.5 | [9] |

| Tetralin-6-yl-pyridine | MCF7 (Breast) | 4.5 | [9] |

Table 1: Examples of Anticancer Activity of Pyridine-based Compounds

Experimental Protocol: Cell Cycle Analysis by Flow Cytometry

To investigate the effect of 6-ethoxypyridine derivatives on the cell cycle, flow cytometry with propidium iodide (PI) staining is a standard and robust method.[10][11][12]

Objective: To determine the percentage of cells in different phases of the cell cycle (G0/G1, S, and G2/M) after treatment with a 6-ethoxypyridine derivative.

Materials:

-

Cancer cell line of interest (e.g., MCF-7, HCT-116)

-

6-ethoxypyridine derivative (dissolved in a suitable solvent, e.g., DMSO)

-

Complete cell culture medium

-

Phosphate-buffered saline (PBS)

-

70% cold ethanol

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Cell Seeding: Seed cells in 6-well plates at a density that will allow for approximately 70-80% confluency at the time of harvest.

-

Treatment: Treat the cells with various concentrations of the 6-ethoxypyridine derivative for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).

-

Harvesting: Harvest the cells by trypsinization.

-

Fixation: Wash the cells with PBS and fix them in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.

-

Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in PI staining solution and incubate in the dark at room temperature for 30 minutes.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The PI fluorescence intensity is proportional to the DNA content.

-

Data Analysis: Use appropriate software (e.g., FlowJo, ModFit) to analyze the DNA content histograms and quantify the percentage of cells in each phase of the cell cycle.[13]

Therapeutic Potential in Inflammatory Diseases

Chronic inflammation is a hallmark of numerous diseases, including rheumatoid arthritis, inflammatory bowel disease, and certain neurodegenerative conditions. The development of novel anti-inflammatory agents with improved efficacy and safety profiles is a critical area of research. 6-Ethoxypyridine derivatives have shown potential in this arena, primarily through the modulation of key inflammatory pathways.

Mechanism of Action: Inhibition of Pro-inflammatory Mediators

The anti-inflammatory effects of pyridine derivatives are often attributed to their ability to inhibit the production of pro-inflammatory mediators such as nitric oxide (NO) and prostaglandins.[14][15] This is frequently achieved through the inhibition of enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).

dot graph G { layout="dot"; rankdir="TB"; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

"Inflammatory Stimulus (e.g., LPS)" [fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Macrophage Activation" [fillcolor="#FBBC05", fontcolor="#202124"]; "Upregulation of iNOS and COX-2" [fillcolor="#FBBC05", fontcolor="#202124"]; "Production of NO and Prostaglandins" [fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Inflammation" [shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; "6-Ethoxypyridine Derivative" [fillcolor="#4285F4", fontcolor="#FFFFFF"];

Quantitative Data from In Vitro Anti-inflammatory Assays

Several studies have reported the anti-inflammatory activity of pyridine derivatives. For instance, some have been shown to significantly inhibit nitric oxide production in LPS-stimulated RAW 264.7 macrophages.[14]

| Compound Class | Assay | IC50 (µM) | Reference |

| Pyridine derivative 7a | NO inhibition in RAW 264.7 cells | 76.6 | [14] |

| Pyridine derivative 7f | NO inhibition in RAW 264.7 cells | 96.8 | [14] |

| Pyrimidine derivative 9a | NO inhibition in RAW 264.7 cells | 83.1 | [14] |

| Pyrimidine derivative 9d | NO inhibition in RAW 264.7 cells | 88.7 | [14] |

Table 2: Examples of Anti-inflammatory Activity of Pyridine and Pyrimidine Derivatives

Experimental Protocol: In Vitro Nitric Oxide (NO) Assay

The Griess assay is a widely used method to measure NO production by quantifying its stable metabolite, nitrite, in cell culture supernatants.

Objective: To evaluate the inhibitory effect of 6-ethoxypyridine derivatives on NO production in LPS-stimulated RAW 264.7 macrophages.

Materials:

-

RAW 264.7 macrophage cell line

-

6-ethoxypyridine derivative

-

Lipopolysaccharide (LPS)

-

Complete cell culture medium

-

Griess reagent (Part A: sulfanilamide solution; Part B: N-(1-naphthyl)ethylenediamine dihydrochloride solution)

-

Sodium nitrite standard solution

Procedure:

-

Cell Seeding: Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

-

Pre-treatment: Pre-treat the cells with various concentrations of the 6-ethoxypyridine derivative for 1-2 hours.

-

Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) in the presence of the compound for 24 hours.

-

Sample Collection: Collect the cell culture supernatant.

-

Griess Reaction: Mix equal volumes of the supernatant and Griess reagent in a new 96-well plate.

-

Measurement: Measure the absorbance at 540 nm using a microplate reader.

-

Quantification: Determine the nitrite concentration from a standard curve generated with sodium nitrite. Calculate the percentage of NO inhibition compared to the LPS-only treated control.

Neuroprotective Potential of 6-Ethoxypyridine Derivatives

Neurodegenerative diseases, such as Alzheimer's and Parkinson's, are characterized by the progressive loss of neurons. Oxidative stress and neuroinflammation are key contributors to this neuronal damage.[16] 6-Ethoxypyridine derivatives, with their potential antioxidant and anti-inflammatory properties, are being investigated as potential neuroprotective agents.

Mechanism of Action: Attenuation of Oxidative Stress and Apoptosis

The neuroprotective effects of certain compounds are linked to their ability to scavenge reactive oxygen species (ROS) and inhibit apoptotic pathways in neurons.[17][18] For instance, in models of Parkinson's disease, neurotoxins like 6-hydroxydopamine (6-OHDA) induce neuronal cell death through oxidative stress and apoptosis.[19] Neuroprotective compounds can counteract these effects by upregulating endogenous antioxidant defenses and inhibiting pro-apoptotic proteins.

dot graph G { layout="dot"; rankdir="TB"; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

"Neurotoxin (e.g., 6-OHDA)" [fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Oxidative Stress (ROS production)" [fillcolor="#FBBC05", fontcolor="#202124"]; "Mitochondrial Dysfunction" [fillcolor="#FBBC05", fontcolor="#202124"]; "Apoptosis Cascade Activation" [fillcolor="#FBBC05", fontcolor="#202124"]; "Neuronal Cell Death" [shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; "6-Ethoxypyridine Derivative" [fillcolor="#4285F4", fontcolor="#FFFFFF"];

Experimental Protocol: Apoptosis Assay using Annexin V Staining

Annexin V staining is a widely used method to detect early apoptosis.[7][20] During apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V.

Objective: To assess the ability of a 6-ethoxypyridine derivative to protect neuronal cells from apoptosis induced by a neurotoxin.

Materials:

-

Neuronal cell line (e.g., SH-SY5Y)

-

6-ethoxypyridine derivative

-

Neurotoxin (e.g., 6-OHDA)

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Flow cytometer

Procedure:

-

Cell Culture and Treatment: Culture neuronal cells and treat them with the neurotoxin in the presence or absence of the 6-ethoxypyridine derivative for a specified time.

-

Harvesting: Harvest the cells, including any floating cells in the medium.

-

Washing: Wash the cells with cold PBS.

-

Staining: Resuspend the cells in Annexin V Binding Buffer. Add Annexin V-FITC and PI and incubate in the dark at room temperature for 15 minutes.

-

Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour.

-

Data Interpretation:

-

Annexin V-negative and PI-negative cells are viable.

-

Annexin V-positive and PI-negative cells are in early apoptosis.

-

Annexin V-positive and PI-positive cells are in late apoptosis or necrosis.

-

Pharmacokinetics and ADMET Profile

For any promising therapeutic candidate, a favorable Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile is crucial for its successful development. In silico prediction tools are increasingly used in the early stages of drug discovery to assess the "drug-likeness" of compounds and identify potential liabilities.[3][4][21]

Key ADMET Parameters for 6-Ethoxypyridine Derivatives

-

Absorption: Parameters such as Caco-2 permeability and human intestinal absorption are important predictors of oral bioavailability.

-

Distribution: Plasma protein binding and blood-brain barrier penetration are critical for determining the distribution of the drug in the body and its ability to reach its target.

-

Metabolism: The potential for inhibition or induction of cytochrome P450 (CYP) enzymes is a key consideration to avoid drug-drug interactions.

-

Excretion: The route and rate of elimination of the compound and its metabolites from the body.

-

Toxicity: Prediction of potential toxicities, such as hepatotoxicity or cardiotoxicity, is essential for ensuring the safety of the drug candidate.

Several online platforms and software packages are available for in silico ADMET prediction, which can provide valuable guidance for the optimization of 6-ethoxypyridine derivatives.

Conclusion and Future Directions

The 6-ethoxypyridine scaffold represents a highly promising starting point for the development of novel therapeutics across a range of diseases, including cancer, inflammatory disorders, and neurodegenerative conditions. The versatility of its synthesis and the tunability of its physicochemical properties allow for the rational design of compounds with improved potency, selectivity, and pharmacokinetic profiles.

Future research in this area should focus on:

-

Synthesis of diverse libraries of 6-ethoxypyridine derivatives to expand the structure-activity relationship (SAR) understanding.

-

In-depth mechanistic studies to elucidate the specific molecular targets and signaling pathways modulated by these compounds.

-

Comprehensive preclinical evaluation , including in vivo efficacy studies in relevant animal models and detailed pharmacokinetic and toxicology assessments.

The continued exploration of 6-ethoxypyridine derivatives holds significant potential to deliver the next generation of innovative medicines to address unmet medical needs.

References

-

Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PMC. [Link]

-

Anticancer pyridines induce G2/M arrest and apoptosis via p53 and JNK upregulation in liver and breast cancer cells. PMC. [Link]

-

Rapid Profiling Cell Cycle by Flow Cytometry Using Concurrent Staining of DNA and Mitotic Markers. Bio-protocol. [Link]

-

Protocol of Cell Cycle Staining Flow Cytometry. Creative Biolabs Antibody. [Link]

-

Annexin V Stain Protocol | Flow Cytometry Core | ECU. Brody School of Medicine. [Link]

-

Cell Cycle Protocol - Flow Cytometry. UT Health San Antonio. [Link]

-

Assaying cell cycle status using flow cytometry. PMC. [Link]

-

In vitro NLK Kinase Assay. PMC - NIH. [Link]

-

In vitro kinase assay. Bio-protocol. [Link]

-

In vitro kinase assay. Protocols.io. [Link]

-

An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. Beilstein Journals. [Link]

-

How Does a Biochemical Kinase Assay Work?. BellBrook Labs. [Link]

-

Synthesis, antimicrobial evaluation, ADMET prediction, molecular docking and dynamics studies of pyridine and thiophene moiety-containing chalcones. Royal Society Open Science. [Link]

-

Synthesis, Anticancer Evaluation, Computer-Aided Docking Studies, and ADMET Prediction of 1,2,3-Triazolyl-Pyridine Hybrids as Human Aurora B Kinase Inhibitors. ACS Omega. [Link]

-

Synthesis, antimicrobial evaluation, ADMET prediction, molecular docking and dynamics studies of pyridine and thiophene moiety-containing chalcones. PubMed. [Link]

-

Biological evaluation, docking studies, and in silico ADME prediction of some pyrimidine and pyridine derivatives as potential EGFRWT and EGFRT790M inhibitors. PMC. [Link]

-

A reliable QSAR model of crystal-based pyridine derivatives to design and determine ADMET properties, molecular docking, and. SpringerLink. [Link]

-

Neuroprotection against 6-OHDA toxicity in PC12 cells and mice through the Nrf2 pathway by a sesquiterpenoid from Tussilago farfara. PMC. [Link]

-

Design and synthesis of some novel 6-methoxynaphthalene derivatives with Potential anticancer activity. Der Pharma Chemica. [Link]

-

Assessment of the Cytotoxic Effect of a Series of 1,4-Dihydropyridine Derivatives Against Human Cancer Cells. PMC - NIH. [Link]

-

Synthesis, Characterization, and Mesomorphic Properties of New Pyridine Derivatives. MDPI. [Link]

-

Novel Copper(II) Coordination Compounds Containing Pyridine Derivatives of N4-Methoxyphenyl-Thiosemicarbazones with Selective Anticancer Activity. MDPI. [Link]

-

Synthesis and Anticancer Activity of Some Novel Tetralin-6-yl-pyrazoline, 2-Thioxopyrimidine, 2-Oxopyridine, 2-Thioxo-pyridine and 2-Iminopyridine Derivatives. NIH. [Link]

-

Pyridine heterocycles: Compiling the anticancer capabilities. International Journal of Chemical Studies. [Link]

-

Synthesis, Anti-Inflammatory, and Molecular Docking Studies of New Heterocyclic Derivatives Comprising Pyrazole, Pyridine, and/or Pyran Moieties. PMC. [Link]

-

Design and synthesis of novel methoxypyridine-derived gamma-secretase modulators. PMC. [Link]

-

Antitumour Effects of Selected Pyridinium Salts on Sensitive Leukaemia HL60 Cells and Their Multidrug Resistant Topoisomerase II-Defective HL60/MX2 Counterparts. PMC. [Link]

-

Mechanistic Insights into the Anticancer Potential of Methoxyflavones Analogs: A Review. MDPI. [Link]

-

Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation. MDPI. [Link]

-

Synthesis, preliminary structure-activity relationships, and in vitro biological evaluation of 6-aryl-3-amino-thieno[2,3-b]pyridine derivatives as potential anti-inflammatory agents. PubMed. [Link]

-

Evaluation of the anti-proliferative activity of 2-oxo-pyridine and 1′H-spiro-pyridine derivatives as a new class of EGFRWt and VEGFR-2 inhibitors with apoptotic inducers. PMC. [Link]

-

Neuroprotective effects of hesperidin and auraptene on 6-hydroxydopamine-induced neurodegeneration in SH-SY5Y cells. PMC. [Link]

-

Neuroprotective Effect of D-Pinitol Against MPTP-Induced Parkinsonism in C57BL/6J Mice. MDPI. [Link]

-

Synthesis and neuroprotective effects of new genipin derivatives against glutamate-induced oxidative damage. PubMed. [Link]

-

Antioxidant, Anti-inflammatory and Neuroprotective Profiles of Novel 1,4-Dihydropyridine Derivatives for the Treatment of Alzheimer's Disease. MDPI. [Link]

-

Comparative Study of Pyridine and Pyrimidine Derivatives as Promising Anti-Inflammatory Agents: Design, Synthesis, and LPS-Induced RAW 264.7 Macrophages. PubMed. [Link]

-

Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties. PubMed. [Link]

-

Anti-inflammatory profile of some synthesized heterocyclic pyridone and pyridine derivatives fused with steroidal structure. Research Solutions Pages. [Link]

-

Synthesis of pyridine derivatives (5 and 6).. ResearchGate. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. royalsocietypublishing.org [royalsocietypublishing.org]

- 4. chemrevlett.com [chemrevlett.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 8. derpharmachemica.com [derpharmachemica.com]

- 9. Synthesis and Anticancer Activity of Some Novel Tetralin-6-yl-pyrazoline, 2-Thioxopyrimidine, 2-Oxopyridine, 2-Thioxo-pyridine and 2-Iminopyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Flow cytometry with PI staining | Abcam [abcam.com]

- 11. bio-protocol.org [bio-protocol.org]

- 12. antibody-creativebiolabs.com [antibody-creativebiolabs.com]

- 13. wp.uthscsa.edu [wp.uthscsa.edu]

- 14. Comparative Study of Pyridine and Pyrimidine Derivatives as Promising Anti-Inflammatory Agents: Design, Synthesis, and LPS-Induced RAW 264.7 Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. Neuroprotective effects of hesperidin and auraptene on 6-hydroxydopamine-induced neurodegeneration in SH-SY5Y cells - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Neuroprotective Effect of D-Pinitol Against MPTP-Induced Parkinsonism in C57BL/6J Mice [mdpi.com]

- 19. Neuroprotection against 6-OHDA toxicity in PC12 cells and mice through the Nrf2 pathway by a sesquiterpenoid from Tussilago farfara - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]

- 21. Synthesis, antimicrobial evaluation, ADMET prediction, molecular docking and dynamics studies of pyridine and thiophene moiety-containing chalcones - PubMed [pubmed.ncbi.nlm.nih.gov]

The Reactivity Profile of Primary Amines on Ethoxy-Substituted Pyridines: A Technical Guide for Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the reactivity of primary amines with ethoxy-substituted pyridines, a crucial transformation in the synthesis of numerous pharmaceutical and agrochemical compounds. We will delve into the mechanistic underpinnings of this nucleophilic aromatic substitution (SNAr) reaction, examining the electronic and steric influences of the ethoxy substituent on the pyridine ring's reactivity. This guide will further provide field-proven insights into optimizing reaction conditions, including solvent selection, temperature, and the potential for catalysis. Detailed experimental protocols and a comparative analysis of reactivity at different positions of the pyridine ring are also presented to equip researchers, scientists, and drug development professionals with the practical knowledge to effectively leverage this chemical transformation.

Introduction: The Pyridine Scaffold and the Role of the Ethoxy Group

The pyridine ring is a cornerstone in medicinal chemistry, present in a vast array of bioactive molecules. Its inherent electron-deficient nature, a consequence of the electronegative nitrogen atom, makes it susceptible to nucleophilic attack.[1] The introduction of substituents, such as an ethoxy group, significantly modulates this reactivity. An ethoxy group, being electron-donating through resonance, increases the electron density of the pyridine ring.[2] This electronic modulation has a profound impact on the ring's susceptibility to nucleophilic aromatic substitution (SNAr) by primary amines, a common strategy for introducing nitrogen-containing functionalities. This guide will elucidate the nuances of this reactivity profile, providing a comprehensive understanding for synthetic chemists.

The Mechanism of Nucleophilic Aromatic Substitution (SNAr) on Ethoxy-Pyridines

The reaction between a primary amine and an ethoxy-substituted pyridine predominantly proceeds via a two-step addition-elimination SNAr mechanism.[3] This pathway is energetically favored when the ethoxy group is located at the 2- or 4-position of the pyridine ring, as the nitrogen atom can effectively stabilize the negative charge of the intermediate through resonance.[4]

Step 1: Nucleophilic Attack and Formation of the Meisenheimer Complex

The reaction is initiated by the nucleophilic attack of the primary amine's lone pair of electrons on the carbon atom bearing the ethoxy group. This rate-determining step leads to the formation of a negatively charged intermediate known as a Meisenheimer complex.[3] The stability of this complex is crucial for the reaction to proceed. Electron-withdrawing groups on the pyridine ring can further stabilize this intermediate, thereby accelerating the reaction.[5]

Step 2: Elimination of the Ethoxide Leaving Group and Re-aromatization

In the subsequent fast step, the aromaticity of the pyridine ring is restored through the elimination of the ethoxide leaving group. The resulting product is a 2- or 4-aminopyridine derivative.

Sources

Methodological & Application

Application Notes & Protocols for Peptide Coupling with (6-Ethoxypyridin-3-yl)methanamine

Introduction: Navigating the Nuances of a Unique Amine

(6-Ethoxypyridin-3-yl)methanamine presents a unique profile for peptide synthesis. Its structure, featuring a pyridine ring with an electron-donating ethoxy group, renders the exocyclic primary amine nucleophilic. This inherent reactivity is advantageous for achieving efficient acylation. However, the pyridine nitrogen also introduces a degree of basicity that can influence the reaction environment and potentially lead to side reactions if not properly managed. These application notes provide a comprehensive guide to selecting the optimal coupling conditions for this amine, ensuring high yields and purity of the final peptide product.

Understanding the Reaction: The Core of Peptide Bond Formation

The fundamental principle of peptide coupling involves the activation of a carboxylic acid group on one amino acid to make it susceptible to nucleophilic attack by the amino group of another.[1] This process, if not carefully controlled, can lead to racemization, a loss of the stereochemical integrity of the chiral amino acid.[2][3] The choice of coupling reagent and additives is therefore paramount to facilitating a rapid and clean reaction while minimizing this risk.[1][3]

Sources

Application Notes & Protocols: A Guide to the Synthesis of Novel Sulfonamides from (6-Ethoxypyridin-3-yl)methanamine

Abstract: This document provides a comprehensive guide for the synthesis of N-substituted sulfonamides, a crucial pharmacophore in modern drug discovery, starting from the versatile building block, (6-Ethoxypyridin-3-yl)methanamine. We delve into the underlying chemical principles, provide a detailed, step-by-step protocol for a representative synthesis, and discuss strategies for reaction optimization and diversification. This guide is intended for researchers and scientists in medicinal chemistry and drug development, offering both practical instruction and theoretical insights to facilitate the generation of novel sulfonamide libraries.

Introduction: The Significance of the Sulfonamide Scaffold

The sulfonamide functional group (–SO₂NH–) is a cornerstone of medicinal chemistry, renowned for its presence in a wide array of therapeutic agents.[1] From the pioneering antibacterial "sulfa drugs" to modern treatments for a variety of conditions including cancer, viral infections, and inflammation, the sulfonamide moiety has proven to be a privileged scaffold.[2][1][3] Its continued prevalence in top-selling pharmaceuticals is a testament to its favorable physicochemical properties, hydrolytic stability, and its ability to engage in crucial hydrogen bonding interactions with biological targets.

The pyridine ring, another key heterocyclic motif, is also a frequent component of bioactive molecules due to its ability to act as a hydrogen bond acceptor and its role in modulating compound properties such as solubility and metabolic stability.[4] The combination of a sulfonamide group with a substituted pyridine ring, such as the (6-Ethoxypyridin-3-yl)methyl scaffold, offers a rich design space for generating novel chemical entities with diverse pharmacological profiles.[3][4]

This guide focuses on the most direct and widely employed method for sulfonamide synthesis: the reaction of a primary or secondary amine with a sulfonyl chloride.[1][5] We will use this compound as our core amine component to demonstrate this robust and versatile transformation.

Reaction Principles and Mechanism

The formation of a sulfonamide from an amine and a sulfonyl chloride is a classic example of nucleophilic acyl substitution at a sulfur center. The fundamental transformation is outlined below:

Caption: General reaction scheme for sulfonamide synthesis.

The reaction proceeds via the nucleophilic attack of the amine's lone pair of electrons on the electrophilic sulfur atom of the sulfonyl chloride. This is followed by the expulsion of a chloride ion as a leaving group. A base is required to neutralize the hydrochloric acid (HCl) generated during the reaction, driving the equilibrium towards the product.

Mechanism Explained:

-

Nucleophilic Attack: The primary amine, this compound, acts as a nucleophile, attacking the electron-deficient sulfur atom of the sulfonyl chloride.

-

Tetrahedral Intermediate: A transient tetrahedral intermediate is formed.

-

Leaving Group Departure: The chloride ion, a good leaving group, is eliminated, and the S-N bond of the sulfonamide is formed.

-

Deprotonation: A base, such as pyridine or triethylamine, removes the proton from the nitrogen atom to yield the final, neutral sulfonamide product and the hydrochloride salt of the base.

Experimental Protocol: Synthesis of N-((6-Ethoxypyridin-3-yl)methyl)benzenesulfonamide

This section provides a detailed, step-by-step protocol for the synthesis of a representative sulfonamide.

Materials and Reagents

| Reagent | Formula | MW ( g/mol ) | Amount | Moles (mmol) | Notes |

| This compound | C₈H₁₂N₂O | 152.19 | 1.00 g | 6.57 | Starting Amine |

| Benzenesulfonyl Chloride | C₆H₅ClO₂S | 176.62 | 1.28 g | 7.23 | Sulfonylating Agent (1.1 eq) |

| Pyridine | C₅H₅N | 79.10 | ~20 mL | - | Solvent and Base |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | ~100 mL | - | Extraction Solvent |

| 1 M Hydrochloric Acid (HCl) | HCl | - | ~50 mL | - | Aqueous Wash |

| Saturated Sodium Bicarbonate (NaHCO₃) | NaHCO₃ | - | ~50 mL | - | Aqueous Wash |

| Brine | NaCl (sat. aq.) | - | ~50 mL | - | Aqueous Wash |

| Anhydrous Magnesium Sulfate (MgSO₄) | MgSO₄ | 120.37 | As needed | - | Drying Agent |

Equipment

-

100 mL Round-bottom flask with a magnetic stir bar

-

Septum and Argon/Nitrogen inlet

-

Syringes

-

Separatory funnel

-

Rotary evaporator

-

Thin Layer Chromatography (TLC) plates (silica gel)

-

Glassware for purification (e.g., chromatography column)

Step-by-Step Procedure

Caption: Experimental workflow for sulfonamide synthesis.

-

Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.00 g, 6.57 mmol). Dissolve the amine in pyridine (~20 mL).

-

Scientist's Note: Pyridine serves as both the solvent and the acid scavenger. An excess is used to ensure the reaction medium remains basic. Dichloromethane (DCM) can also be used as a solvent with a tertiary amine base like triethylamine (1.5-2.0 equivalents).

-

-

Cooling: Cool the solution to 0 °C in an ice-water bath. This is done to control the initial exothermic reaction upon addition of the highly reactive sulfonyl chloride.

-

Reagent Addition: Add benzenesulfonyl chloride (1.28 g, 7.23 mmol, 1.1 eq) dropwise to the stirred solution via syringe over 5-10 minutes. A precipitate (pyridinium hydrochloride) will likely form.

-

Scientist's Note: A slight excess of the sulfonyl chloride ensures complete consumption of the starting amine. However, a large excess should be avoided as it can complicate purification.

-

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let the reaction stir for 4-6 hours.

-

Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC). A suitable eluent system would be Ethyl Acetate/Hexanes (e.g., 30-50% EtOAc in Hexanes). The disappearance of the starting amine spot indicates the reaction is complete.

-

Work-up:

-

Once the reaction is complete, dilute the mixture with dichloromethane (~50 mL).

-

Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (2 x 25 mL) to remove excess pyridine, saturated NaHCO₃ solution (1 x 50 mL) to remove any remaining acidic species, and finally with brine (1 x 50 mL).

-

Scientist's Note: The acidic wash protonates the basic pyridine, making it water-soluble and easily removed from the organic layer.

-

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude solid or oil can be purified by flash column chromatography on silica gel using an appropriate solvent gradient (e.g., 20% to 50% Ethyl Acetate in Hexanes) to afford the pure N-((6-Ethoxypyridin-3-yl)methyl)benzenesulfonamide.

-

Characterization: Characterize the final product by standard analytical techniques (¹H NMR, ¹³C NMR, HRMS) to confirm its structure and purity.

Scope, Optimization, and Troubleshooting

The described protocol is robust and can be applied to a wide range of sulfonyl chlorides to generate a library of diverse sulfonamides.

| Sulfonyl Chloride Substituent | Expected Reactivity | Rationale |

| Electron-withdrawing (e.g., -NO₂, -CF₃) | Higher | Increases the electrophilicity of the sulfur atom, making it more susceptible to nucleophilic attack. |

| Electron-donating (e.g., -CH₃, -OCH₃) | Lower | Decreases the electrophilicity of the sulfur atom, potentially requiring longer reaction times or gentle heating. |

| Sterically hindered (e.g., ortho-substituted) | Lower | Steric hindrance can impede the approach of the amine nucleophile to the sulfur center. |

Troubleshooting:

-

Low Yield: If the reaction is sluggish, gentle heating (e.g., to 40-50 °C) can be applied. Ensure the sulfonyl chloride is of good quality, as they can degrade upon exposure to moisture.

-

Formation of Bis-sulfonamide: While less common with primary amines under these conditions, the formation of a bis-sulfonylated product (R-N(SO₂R')₂) is a potential side reaction. Using a minimal excess of the sulfonyl chloride (1.05-1.1 eq) helps to mitigate this.

-

Difficult Purification: If the product is difficult to separate from starting material or impurities, recrystallization can be an effective alternative or complementary technique to column chromatography.

Safety Precautions

-

Sulfonyl Chlorides: These reagents are lachrymatory (tear-inducing) and corrosive. They react with moisture and should be handled in a well-ventilated fume hood. Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

-

Pyridine: Pyridine is a flammable liquid with a strong, unpleasant odor. It is harmful if inhaled or absorbed through the skin. Handle in a fume hood.

-

Dichloromethane (DCM): DCM is a volatile solvent and a suspected carcinogen. All handling should be performed in a fume hood.

By following this guide, researchers can confidently and efficiently synthesize novel sulfonamides based on the this compound scaffold, enabling the exploration of new chemical space in the pursuit of innovative therapeutics.

References

-

Synthesis of substituted pyridine based sulphonamides as an antidiabetic agent. European Journal of Chemistry. Available at: [Link]

-

The recent progress of sulfonamide in medicinal chemistry. SciSpace. Available at: [Link]

-

Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. PMC. Available at: [Link]

-

Sulfonamide derivatives: Synthesis and applications. Frontier Research Publication. Available at: [Link]

-

Efficient and Scalable Synthesis of Pyridine Sulfonamides. Thieme Connect. Available at: [Link]

-

Direct synthesis of sulfenamides, sulfinamides, and sulfonamides from thiols and amines. RSC Advances. Available at: [Link]

-

Synthetic Routes of Sulfonamide Derivatives: A Brief Review. Bentham Science. Available at: [Link]

-

Photocatalytic Late-Stage Functionalization of Sulfonamides via Sulfonyl Radical Intermediates. PMC. Available at: [Link]

-

A New Synthetic Route to Original Sulfonamide Derivatives in 2-Trichloromethylquinazoline Series: A Structure-Activity Relationship Study of Antiplasmodial Activity. MDPI. Available at: [Link]

-

Sulfonamide Synthesis via Oxyma-O-sulfonates – Compatibility to Acid Sensitive Groups and Solid-Phase Peptide Synthesis. Luxembourg Bio Technologies. Available at: [Link]

-

Design and Synthesis of Sulfonamides Derivatives: A Review. Polish Scientific Journals Database. Available at: [Link]

Sources

Application Notes & Protocols: Crystallization Methods for (6-Ethoxypyyridin-3-yl)methanamine Salts

Abstract

This document provides a comprehensive guide to the crystallization of salts derived from (6-Ethoxypyridin-3-yl)methanamine, a key intermediate in pharmaceutical synthesis. The protocols and application notes detailed herein are designed for researchers, scientists, and drug development professionals. The focus is on establishing robust, scalable, and reproducible crystallization processes by exploring various methodologies, including cooling crystallization, antisolvent addition, and vapor diffusion. Emphasis is placed on the scientific principles underpinning these techniques, rational solvent selection, and the critical role of salt screening in identifying optimal salt forms with desirable physicochemical properties for active pharmaceutical ingredient (API) development.

Introduction: The Critical Role of Salt Formation and Crystallization

The transformation of an active pharmaceutical ingredient (API) from a free base or acid into a salt is a cornerstone of drug development. An estimated 50% of all drug molecules are administered as salts to overcome suboptimal properties of the parent molecule.[1] For a basic compound like this compound, salt formation with a suitable acidic counterion can profoundly influence key characteristics such as:

-

Aqueous Solubility and Dissolution Rate: Often dramatically improved, which is critical for bioavailability.[2][3]

-

Chemical and Physical Stability: Crystalline salts are generally more stable than their amorphous counterparts, resisting degradation and polymorphic transformations.[]

-

Hygroscopicity: The tendency to absorb atmospheric moisture can be mitigated by selecting an appropriate salt form.[2]

-

Mechanical Properties: Flowability and compressibility are improved, facilitating downstream processing like tableting.[2]

Crystallization is the subsequent purification and isolation step that dictates the final solid-state properties of the API salt.[5] A well-controlled crystallization process is paramount for ensuring batch-to-batch consistency, purity, and the desired crystal form (polymorph).[6] The choice of crystallization method and solvent system can significantly impact crystal habit, size distribution, yield, and purity.[7]

Foundational Principles: Salt Screening and Selection

Before developing a specific crystallization protocol, a systematic salt screening is essential to identify the optimal counterion for this compound.

The pKa Rule: A Prerequisite for Stable Salt Formation

A fundamental guideline for successful and stable salt formation is the "pKa rule." For a basic drug like this compound, the pKa of the acidic counterion should be at least 2 to 3 pH units lower than the pKa of the protonated amine.[1][8] This significant difference in acidity ensures a complete proton transfer from the acid to the base, forming a stable ionic bond rather than a cocrystal or a simple mixture.

Rational Counterion Selection

The selection of counterions should be guided by a tiered approach, considering pharmaceutically acceptable options.[2] A preliminary screen should include a diverse set of acids to probe a range of physicochemical outcomes.

Table 1: Representative Acid Counterions for Salt Screening

| Counterion Class | Examples | Rationale |

|---|---|---|

| Inorganic Acids | Hydrochloric (HCl), Sulfuric (H₂SO₄), Phosphoric (H₃PO₄) | Often form highly crystalline, stable salts. |

| Simple Carboxylic Acids | Acetic, Propionic, Oxalic | Can offer a range of solubilities and melting points. |

| Hydroxy Carboxylic Acids | Lactic, Tartaric, Citric, Malic | Often enhance aqueous solubility due to additional polar groups. |

| Dicarboxylic Acids | Succinic, Fumaric, Maleic | Can form 1:1 or 2:1 salts, offering different crystal packing possibilities. |

| Sulfonic Acids | Mesylic (Methanesulfonic), Esylic (Ethanesulfonic), Besylic (Benzenesulfonic) | Tend to form stable, crystalline salts with good solubility profiles. |

Initial Salt Screening Workflow

A high-throughput screening approach can efficiently identify promising salt candidates.[9]

The primary outputs of this screening are the identification of crystalline salts and a preliminary rank-ordering based on crystallinity, solubility, and stability. X-Ray Powder Diffraction (XRPD) is the technique of choice for rapidly assessing the crystallinity and identifying new solid phases.[10][11]

Solvent Selection: The Key to Successful Crystallization

The choice of solvent is arguably the most critical factor in developing a crystallization process.[12] An ideal solvent system should exhibit the following characteristics:

-

Differential Solubility: The salt should be highly soluble at elevated temperatures but sparingly soluble at lower temperatures (for cooling crystallization) or soluble in the primary solvent but insoluble in the antisolvent.[13]

-

Inertness: The solvent must not react with the solute.

-

Volatility: A relatively low boiling point (<100-120°C) is preferred for easy removal from the final product.[13]

-

Safety Profile: Low toxicity and flammability are crucial for scalability.

Table 2: Common Solvents for Amine Salt Crystallization

| Solvent Class | Examples | Properties & Typical Use |

|---|---|---|

| Alcohols | Methanol, Ethanol, Isopropanol (IPA) | Good for dissolving polar salts; often used in cooling or as the primary solvent in antisolvent methods.[13] |

| Ketones | Acetone, Methyl Ethyl Ketone (MEK) | Moderate polarity; useful as both primary solvents and antisolvents. |

| Esters | Ethyl Acetate (EtOAc) | Medium polarity; a good choice for compounds of intermediate polarity.[12] |

| Ethers | Tetrahydrofuran (THF), Methyl tert-butyl ether (MTBE) | Lower polarity; frequently used as antisolvents to precipitate salts from more polar solutions.[14] |

| Hydrocarbons | Heptane, Hexane, Toluene | Non-polar; almost exclusively used as antisolvents.[14] |

| Aqueous Systems | Water | Used for highly polar salts; can lead to hydrate formation. |

Crystallization Protocols

The following protocols are generalized starting points. Optimization of parameters such as concentration, cooling/addition rate, and agitation is required for each specific salt and solvent system.

Protocol 1: Cooling Crystallization

This technique is effective when the salt's solubility is strongly dependent on temperature.[15] Supersaturation is achieved by controlled cooling of a saturated or near-saturated solution.[]

Methodology:

-

Dissolution: In a suitable reactor, suspend the this compound salt in the chosen solvent (e.g., isopropanol).

-

Heating: Heat the mixture with agitation (e.g., 200-300 RPM) to a temperature sufficient to achieve complete dissolution (e.g., 60-70°C). Visually confirm that no solid particles remain.

-

Controlled Cooling: Initiate a linear cooling ramp. A slow cooling rate (e.g., 5-10°C/hour) is generally preferred to promote crystal growth over nucleation, leading to larger, more uniform crystals.[16] Rapid cooling can induce excessive nucleation and result in fine, difficult-to-filter particles.[]

-

Seeding (Optional but Recommended): Once the solution has cooled into the metastable zone (typically 5-10°C below the dissolution temperature), introduce a small quantity of seed crystals of the desired polymorph. Seeding provides a template for growth, enhances control over the final crystal form, and improves batch-to-batch reproducibility.[5]

-

Maturation: Continue the cooling ramp to the final isolation temperature (e.g., 0-5°C).

-

Aging: Hold the resulting slurry at the final temperature with agitation for a period (e.g., 2-4 hours) to allow crystallization to complete and maximize yield.

-

Isolation & Drying: Isolate the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum at a moderate temperature (e.g., 40-50°C).

Protocol 2: Antisolvent Crystallization

This method is ideal when the salt has high solubility in one solvent (the "solvent") but low solubility in another miscible solvent (the "antisolvent").[17] Supersaturation is induced by adding the antisolvent to a solution of the salt.[6]

Methodology:

-

Dissolution: Dissolve the this compound salt in a minimum volume of a good solvent (e.g., methanol) at a controlled temperature (e.g., 25°C).

-

Antisolvent Addition: Slowly add the antisolvent (e.g., methyl tert-butyl ether) to the stirred solution. The rate of addition is a critical parameter; slow addition minimizes local high supersaturation, favoring crystal growth and preventing oiling out or amorphous precipitation.[17]

-

Nucleation & Growth: Observe the solution for the onset of turbidity, which indicates nucleation. Continue the addition of the antisolvent to drive the crystallization to completion.

-

Aging: After the full volume of antisolvent has been added, stir the slurry for a period (e.g., 1-2 hours) to ensure equilibrium is reached.

-

Isolation & Drying: Isolate the crystals by filtration, wash with a solvent/antisolvent mixture or pure antisolvent, and dry under vacuum.

Operational Note: The process can also be performed in reverse, by adding the drug solution to the bulk antisolvent. The choice depends on which method provides better control over particle size and morphology.[18]

Protocol 3: Vapor Diffusion Crystallization

Vapor diffusion is an excellent technique for generating very high-quality single crystals for structural analysis (e.g., SCXRD) and for screening when only small amounts of material are available.[12][19] It relies on the slow diffusion of a volatile antisolvent vapor into a solution of the compound.[20]

Methodology (Sitting Drop Configuration):

-

Prepare Solution: Dissolve the this compound salt in a small volume (50-200 µL) of a relatively non-volatile solvent (e.g., methanol, acetonitrile) to near saturation in a small, open vial or micro-well.

-

Set Up System: Place this inner vial inside a larger, sealable container (e.g., a beaker or jar).

-

Add Antisolvent: Add a larger volume (2-5 mL) of a volatile antisolvent (e.g., diethyl ether, hexane) to the bottom of the outer container, ensuring it does not directly contact the inner vial.[21][22]

-

Seal and Incubate: Seal the outer container tightly and leave it undisturbed in a location with stable temperature and minimal vibration.

-

Crystal Growth: Over a period of hours to weeks, the antisolvent vapor will slowly diffuse into the solvent in the inner vial, gradually reducing the salt's solubility and inducing the growth of high-quality crystals.[19]

-

Harvesting: Once suitable crystals have formed, carefully remove the inner vial and isolate the crystals.

Polymorphism: The Challenge of Solid-State Diversity

A single compound can often crystallize into multiple distinct crystal structures, a phenomenon known as polymorphism.[23] Different polymorphs can have significantly different physicochemical properties, including solubility and stability, which can impact a drug's therapeutic efficacy.[23][24]

It is imperative to control the crystallization process to consistently produce the desired, most stable polymorph. Factors that influence polymorphism include:

-

Solvent Choice: The solvent can interact differently with the growing crystal faces, favoring one polymorph over another.[25]

-

Temperature and Cooling Rate: The rate at which supersaturation is generated can determine whether a metastable or stable form nucleates.[24][25]

-

Agitation: Stirring can affect secondary nucleation and polymorphic transformations.[5]

A thorough polymorph screen, utilizing various solvents and crystallization conditions, should be conducted for the selected lead salt. Characterization techniques like XRPD, Differential Scanning Calorimetry (DSC), and Thermogravimetric Analysis (TGA) are essential for identifying and differentiating polymorphs.[10][26][27]

Troubleshooting Common Crystallization Issues

Table 3: Troubleshooting Guide

| Issue | Potential Cause(s) | Suggested Solution(s) |

|---|---|---|

| Oiling Out / Amorphous Precipitation | Supersaturation is too high; solution is cooled below the compound's melting point in that solvent system. | Reduce concentration; slow down cooling or antisolvent addition rate; increase the temperature of the process; select a different solvent system.[14] |